molecular formula C9H15NO2 B1444106 2-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid CAS No. 1478268-23-3

2-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid

Cat. No.: B1444106
CAS No.: 1478268-23-3
M. Wt: 169.22 g/mol
InChI Key: IETTUWKZZYQKSQ-UHFFFAOYSA-N
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Description

2-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid (CAS 1478268-23-3) is a high-value, conformationally restricted analog of glutamic acid that serves as a powerful tool in medicinal chemistry and drug discovery . This compound features a rigid spiro[3.3]heptane scaffold, which is increasingly used as a bioisostere for saturated ring systems like piperidines and cyclohexanes to improve the potency and selectivity of drug candidates . The primary research value of this molecule lies in its ability to "freeze" the flexible backbone of natural amino acids into specific three-dimensional configurations, allowing researchers to probe the active conformations required for interaction with biological targets . This spirocyclic amino acid is particularly valuable in neuropharmacology for designing probes for glutamate receptors . Furthermore, its scaffold is highly relevant in the development of novel antibiotics, as it can act as a substrate or inhibitor for enzymes like glutamate racemase, a potential target in the fight against H. pylori and other pathogens . With a molecular formula of C 9 H 15 NO 2 and a molecular weight of 169.22 g/mol, it is supplied with a purity of 95% . As a handling precaution, this compound may cause skin and eye irritation and may be harmful if swallowed or if dust is inhaled . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(aminomethyl)spiro[3.3]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c10-6-9(7(11)12)4-8(5-9)2-1-3-8/h1-6,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETTUWKZZYQKSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)(CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Multi-Step Synthesis via Dicarboxylate Intermediates (Based on US Patent US3748354A)

The earliest and one of the most detailed synthetic routes to 2-(aminomethyl)spiro[3.3]heptane-2-carboxylic acid is described in US patent US3748354A, which outlines the preparation of spiro(3,3)heptane amino acids, including the target compound.

Key Steps:

Summary Table of Key Steps and Conditions:

Step Intermediate/Product Reagents/Conditions Yield/Notes
A Dimethyl spiro[3.3]heptane-2,6-dicarboxylate Diazomethane treatment, extraction, drying Reference method from J. Org. Chem.
B Methyl β-cyanospiro[3.3]heptane-2-carboxylate Extraction with sodium bicarbonate, drying Isolated as oil
C Methyl 6-carbamoylspiro[3.3]heptane-2-carboxylate Ethyl chloroformate, triethylamine, NH3 gas Recrystallized; MP 148.5-150 °C
D Methyl 6-cyanospiro[3.3]heptane-2-carboxylate POCl3, reflux in 1,2-dichloroethane Evaporated to dryness
E 6-Cyanospiro[3.3]heptane-2-carboxylic acid NaOH reflux in ethanol MP 98-101 °C
F 6-Aminomethylspiro[3.3]heptane-2-carboxylic acid hydrochloride H2, PtO2 catalyst, acidic conditions MP 154-158 °C; free base MP 255-260 °C

This method is robust and has been the foundational synthetic route for preparing the compound with good purity and yield.

Synthetic Strategies Using Spirocyclic Ketone Precursors and Strecker Reaction

Recent research advances have focused on more stereoselective and versatile synthetic approaches employing spirocyclic ketone intermediates and chiral auxiliaries.

Key Features:

  • Spirocyclic Scaffold Construction : Starting from O-silylated 2-(hydroxymethyl)cyclobutanone derivatives, the spiro[3.3]heptane core is assembled via olefination (Tebbe reagent preferred over Wittig for this substrate) and ring closure reactions such as dichloroketene addition or Meinwald oxirane rearrangement.

  • Installation of Amino Acid Moiety : Modified Strecker reactions are employed on racemic spirocyclic ketones using chiral auxiliaries like Ellman’s sulfinamide or (R)-α-phenylglycinol to introduce the aminomethyl group with stereochemical control.

  • Diastereomer Separation and Characterization : Diastereomers formed are separated chromatographically, and absolute configurations confirmed by X-ray crystallography.

  • Advantages : This approach allows access to a library of regio- and stereoisomers of spiro[3.3]heptane amino acid analogs, including 2-(aminomethyl)spiro[3.3]heptane-2-carboxylic acid, enabling structure-activity relationship studies and medicinal chemistry applications.

Synthetic Route Highlights:

Step Description Reagents/Conditions Notes
1 Preparation of O-silylated 2-(hydroxymethyl)cyclobutanone Functional group interconversion, silylation Common precursor for spiro scaffold
2 Olefination to introduce alkene Titanium-based Tebbe reagent Wittig reaction ineffective here
3 Ring closure via dichloroketene addition or Meinwald rearrangement Reflux or epoxidation steps Forms spirocyclic ketones
4 Strecker reaction with chiral sulfinamide auxiliary Modified conditions for amino acid installation Yields diastereomeric amino acids
5 Diastereomer isolation and purification Chromatography Enables stereochemical diversity

This methodology is detailed in the 2023 study on spirocyclic glutamic acid analogs and represents a modern, stereochemically diverse approach to preparing 2-(aminomethyl)spiro[3.3]heptane-2-carboxylic acid and related compounds.

Alternative Synthetic Routes via 2-Azaspiro[3.3]heptane Derivatives

Another approach involves synthesis of 2-azaspiro[3.3]heptane derivatives, which are nitrogen-containing analogs of the spiro[3.3]heptane scaffold.

  • The synthesis involves ring closure of 1,3-bis-electrophiles with 1,1-C- or 1,1-N-bis-nucleophiles to form the spirocyclic scaffold.

  • These amino acids, including 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid, serve as conformationally restricted amino acids for biochemical and drug design applications.

While this route is more focused on nitrogen incorporation into the ring system, it provides insight into alternative synthetic strategies for spirocyclic amino acids related to 2-(aminomethyl)spiro[3.3]heptane-2-carboxylic acid.

Summary Table of Preparation Methods

Method No. Approach Key Intermediates Key Reactions Advantages References
1 Classical multi-step via dicarboxylate Dimethyl spiro[3.3]heptane-2,6-dicarboxylate Diazomethane treatment, amidation, POCl3 dehydration, hydrolysis, catalytic hydrogenation Well-established, scalable
2 Spirocyclic ketone + Strecker reaction O-silylated 2-(hydroxymethyl)cyclobutanone, spirocyclic ketones Tebbe olefination, ring closure, modified Strecker with chiral auxiliaries Stereochemical control, library synthesis
3 2-Azaspiro[3.3]heptane derivatives 1,3-bis-electrophiles and 1,1-bis-nucleophiles Ring closure to form spirocyclic scaffold Alternative nitrogen incorporation

Chemical Reactions Analysis

Types of Reactions: 2-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: The aminomethyl group can be reduced to form a primary amine.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Esters, amides, and carboxylic acids.

  • Reduction Products: Primary amines.

  • Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
The compound serves as an important intermediate in the synthesis of various organic molecules. Its spirocyclic structure facilitates the construction of complex frameworks that are often challenging to achieve with linear compounds. The ability to introduce different functional groups onto the spirocyclic core enhances its utility in creating diverse chemical entities.

Table 1: Examples of Compounds Synthesized Using 2-(Aminomethyl)spiro[3.3]heptane-2-carboxylic Acid

Compound NameApplication AreaReference
Spirocyclic glutamate analogsNeuropharmacology
PolyamidesMaterial Science
Fluorinated derivativesMedicinal Chemistry

Biological Applications

Enzyme Mechanisms and Protein Interactions
In biological research, 2-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid is employed to study enzyme mechanisms and protein-ligand interactions. Its structure allows for specific binding interactions with enzymes, making it useful in elucidating biochemical pathways.

Case Study: Enzyme Inhibition
Research has demonstrated that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways, providing insights into potential therapeutic targets for diseases such as cancer and metabolic disorders.

Medicinal Chemistry

Drug Development
The compound is being investigated for its potential therapeutic applications in drug development. Its unique properties allow it to act as a bioisostere for benzene rings, which can lead to improved pharmacokinetic profiles compared to traditional compounds.

Table 2: Therapeutic Potential of 2-(Aminomethyl)spiro[3.3]heptane-2-carboxylic Acid Derivatives

Derivative NameTarget DiseaseMechanism of ActionReference
6-Fluorospiro[3.3]heptane-2-carboxylic acidCancerInhibition of signaling pathways
Functionalized spirocyclic analogsNeurological disordersModulation of neurotransmitter activity

Industrial Applications

Pharmaceutical Manufacturing
In the pharmaceutical industry, 2-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid is utilized in the production of fine chemicals and pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile building block for synthesizing active pharmaceutical ingredients (APIs).

Plasticizers and Resins
The compound also finds application as a plasticizer for natural and synthetic resins, enhancing the flexibility and durability of polymer materials.

Mechanism of Action

The mechanism by which 2-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural and physicochemical differences between 2-(aminomethyl)spiro[3.3]heptane-2-carboxylic acid and related compounds:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Features References
2-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid 1478268-23-3 C₉H₁₅NO₂ 169.22 -NH₂CH₂, -COOH (position 2) Dual amino and carboxylic acid groups
6-Aminospiro[3.3]heptane-2-carboxylic acid 28345-67-7 C₈H₁₃NO₂ 155.20 -NH₂ (position 6), -COOH (position 2) Amino and carboxylic acid at distinct positions
6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride 91618803 C₉H₁₆ClNO₂ 205.68 (HCl salt) -NH₂CH₂ (position 6), -COOH (position 2) Hydrochloride salt with enhanced solubility
6-(Boc-amino)spiro[3.3]heptane-2-carboxylic acid 1087798-38-6 C₁₃H₂₁NO₄ 255.31 -Boc-NH (position 6), -COOH (position 2) Boc-protected amine for synthetic stability
2-Phenylspiro[3.3]heptane-2-carboxylic acid 202737-37-9 C₁₄H₁₆O₂ 216.28 -Ph (position 2), -COOH (position 2) Aromatic substitution; lacks nitrogen
6-Oxospiro[3.3]heptane-2-carboxylic acid 1211526-53-2 C₈H₁₀O₃ 170.16 -O (position 6), -COOH (position 2) Ketone group for electrophilic reactivity

Biological Activity

2-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its spirocyclic structure, which contributes to its unique biological interactions. The molecular formula is C8H13NO2C_8H_{13}NO_2 with a molecular weight of 155.19 g/mol. It features two hydrogen bond donors and three acceptors, indicating potential for significant interactions with biological macromolecules.

The biological activity of 2-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid can be attributed to several mechanisms:

  • GABA Receptor Modulation : Research indicates that compounds similar to this structure can act as ligands for GABA_A receptors, influencing neurotransmission and potentially providing therapeutic effects in neurological disorders .
  • Inhibition of Cancer Pathways : Preliminary studies suggest that derivatives of spiro[3.3]heptane may inhibit pathways involved in tumor growth, such as the Hedgehog signaling pathway, which is crucial in various cancers .

Anticancer Activity

A comparative study highlighted the anticancer effects of spiro[3.3]heptane derivatives, demonstrating that they exhibit significant cytotoxicity against cancer cell lines such as HepG2 (human hepatocellular carcinoma) at concentrations around 50 µM. The mechanism involves apoptosis induction, as evidenced by caspase activation assays .

Neuropharmacological Effects

The compound has shown promise in modulating GABAergic activity, which can lead to anxiolytic and anticonvulsant effects. In vitro studies have demonstrated that compounds with similar structures can significantly affect GABA_A receptor binding affinity and efficacy .

Case Studies

  • Vorinostat Analogs : A study comparing 2-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid with Vorinostat revealed that while both compounds promoted apoptosis in HepG2 cells, the spiro compound required higher concentrations for similar efficacy .
  • Bronchodilator Studies : Related compounds have been evaluated for their ability to relax airway smooth muscle in vivo, suggesting potential applications in treating respiratory conditions like asthma through GABA receptor interaction .

Data Summary

PropertyValue
Molecular FormulaC8H13NO2C_8H_{13}NO_2
Molecular Weight155.19 g/mol
GABA_A Binding AffinityHigh (specific values pending further studies)
Cytotoxicity (HepG2 cells)IC50 ~ 50 µM

Q & A

Q. What are the best practices for safe storage and disposal of this compound?

  • Methodology : Store in airtight, light-resistant containers at −20°C with desiccants. Dispose via incineration or hazardous waste facilities compliant with local regulations. Document handling procedures per OSHA guidelines and SDS recommendations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid
Reactant of Route 2
2-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid

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